molecular formula C14H17BrN6O4S3 B126108 Ebrotidine S,S-dioxide CAS No. 152675-29-1

Ebrotidine S,S-dioxide

Cat. No.: B126108
CAS No.: 152675-29-1
M. Wt: 509.4 g/mol
InChI Key: JFIWRQSYBXTJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ebrotidine S,S-dioxide involves the oxidation of ebrotidine. The primary synthetic route includes the use of oxidizing agents to convert the thioether linkage in ebrotidine to the corresponding S,S-dioxide. Common oxidizing agents used in this process include hydrogen peroxide and peracids under controlled conditions . Industrial production methods would likely involve large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ebrotidine S,S-dioxide undergoes several types of chemical reactions:

    Oxidation: The primary reaction involves the oxidation of the thioether group to form the S,S-dioxide.

    Reduction: It can be reduced back to ebrotidine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. .

Scientific Research Applications

Ebrotidine S,S-dioxide has several scientific research applications:

Mechanism of Action

Ebrotidine S,S-dioxide exerts its effects primarily through its interaction with H2 receptors. It inhibits the secretion of gastric acid by blocking the action of histamine on these receptors. Additionally, it has been shown to inhibit the urease enzyme and the proteolytic and mucolytic activities of Helicobacter pylori, contributing to its gastroprotective effects .

Comparison with Similar Compounds

Ebrotidine S,S-dioxide can be compared with other H2 receptor antagonists such as ranitidine and cimetidine. While all these compounds share a similar mechanism of action, ebrotidine and its derivatives exhibit additional gastroprotective properties and anti-Helicobacter pylori activity . Similar compounds include:

This compound stands out due to its additional gastroprotective properties and its ability to inhibit Helicobacter pylori, making it a unique compound in this class of drugs.

Biological Activity

Ebrotidine S,S-dioxide is a derivative of ebrotidine, an H2 receptor antagonist known for its gastroprotective properties. This compound has been studied for its biological activities, particularly in relation to gastric protection and its interactions with Helicobacter pylori, a bacterium implicated in gastric diseases. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies, and relevant case studies.

This compound is synthesized through the oxidation of ebrotidine, converting its thioether group to an S,S-dioxide. This alteration enhances its biological activity, particularly in inhibiting gastric acid secretion and providing mucosal protection. The primary mechanism involves:

  • H2 Receptor Antagonism : this compound blocks histamine action on H2 receptors, leading to reduced gastric acid secretion.
  • Gastroprotective Effects : It promotes epithelial cell proliferation and enhances the physicochemical properties of gastric mucus, which protects against mucosal damage from ethanol, aspirin, and stress .
  • Inhibition of Helicobacter pylori : The compound exhibits anti-H. pylori activity by inhibiting urease and proteolytic enzymes, contributing to its gastroprotective effects .

Comparative Biological Activity

To understand the efficacy of this compound relative to other H2 receptor antagonists, a comparison is made with ranitidine and cimetidine.

Compound Ki (nM) Gastroprotective Activity Anti-H. pylori Activity Efficacy in Ulcer Healing
This compound127.5HighYesSuperior to ranitidine
Ranitidine190ModerateYesComparable
Cimetidine246.1LowLimitedInferior

This compound demonstrates a significantly lower Ki value than ranitidine and cimetidine, indicating a higher affinity for H2 receptors . Additionally, it shows superior gastroprotective activity and enhanced efficacy in ulcer healing compared to ranitidine, particularly in smokers .

In Vitro Studies

Studies have shown that this compound effectively inhibits histamine-stimulated acid secretion in vitro. The IC50 value for this activity is reported at 127.5 nM, demonstrating potent antisecretory properties . Furthermore, it has been shown to increase mucus gel dimensions by 30% and phospholipid content by 20%, enhancing gastric mucosal defense mechanisms .

In Vivo Studies

In vivo experiments involving rats indicated that this compound significantly reduced gastric erosions when administered alongside aspirin. The mean number of gastric erosions was lower in treated groups compared to controls (2.0 vs. 3.7), highlighting its protective effects against NSAID-induced damage .

Case Studies

Several case studies have documented the clinical implications of Ebrotidine use:

  • A study involving patients with duodenal ulcers indicated that those treated with Ebrotidine exhibited faster healing rates compared to those receiving ranitidine therapy .
  • Another case highlighted the compound's potential hepatotoxicity risks leading to its withdrawal from the market; however, it remains an important subject for research due to its unique properties .

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN6O4S3/c15-10-1-3-12(4-2-10)28(24,25)19-9-18-5-6-27(22,23)8-11-7-26-14(20-11)21-13(16)17/h1-4,7,9H,5-6,8H2,(H,18,19)(H4,16,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWRQSYBXTJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC=NCCS(=O)(=O)CC2=CSC(=N2)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165097
Record name Ebrotidine S,S-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152675-29-1
Record name Ebrotidine S,S-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152675291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebrotidine S,S-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ebrotidine S,S-dioxide
Reactant of Route 2
Reactant of Route 2
Ebrotidine S,S-dioxide
Reactant of Route 3
Ebrotidine S,S-dioxide
Reactant of Route 4
Ebrotidine S,S-dioxide
Reactant of Route 5
Ebrotidine S,S-dioxide
Reactant of Route 6
Ebrotidine S,S-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.